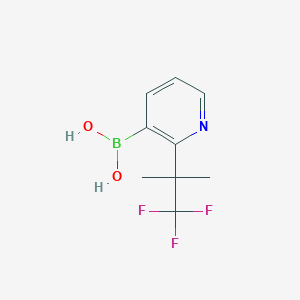
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid typically involves the reaction of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound shares a similar trifluoromethyl group and pyridine ring but lacks the boronic acid functionality.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid: This compound has a similar trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid is unique due to the presence of both the trifluoromethyl group and the boronic acid group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form reversible covalent bonds, making it valuable in various scientific applications.
Properties
Molecular Formula |
C9H11BF3NO2 |
|---|---|
Molecular Weight |
233.00 g/mol |
IUPAC Name |
[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-8(2,9(11,12)13)7-6(10(15)16)4-3-5-14-7/h3-5,15-16H,1-2H3 |
InChI Key |
SBKXEVGQKKEDQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)C(C)(C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















